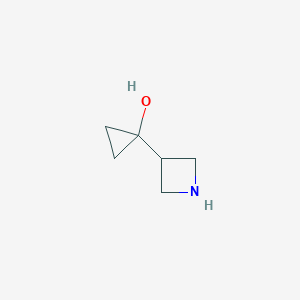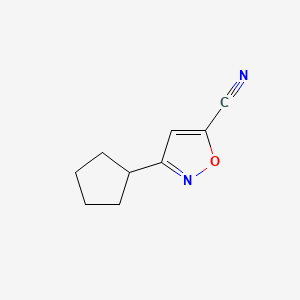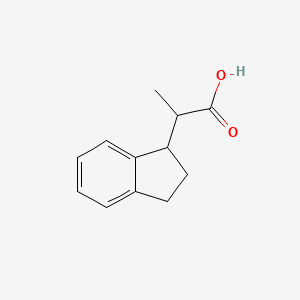![molecular formula C12H19NO5 B13563810 6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13563810.png)
6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid is a complex organic compound with the molecular formula C12H19NO5 and a molecular weight of 257.2830 . This compound is part of the azabicyclo family, which is known for its unique bicyclic structure containing nitrogen. The compound’s structure includes a tert-butoxycarbonyl group, which is often used as a protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid typically involves the reaction of a suitable azabicyclo compound with tert-butoxycarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group, revealing the free amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce the free amine.
Scientific Research Applications
6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structure makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the active amine, which can then interact with biological targets. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
2-Azabicyclo[3.2.1]octane: A simpler structure without the tert-butoxycarbonyl group, used as a scaffold in drug discovery.
Uniqueness
6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid is unique due to its combination of a bicyclic structure with a tert-butoxycarbonyl protecting group. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-7-12(9(14)15)6-8(13)4-5-17-12/h8H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
RITWOZHIBAUUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CCO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13563730.png)
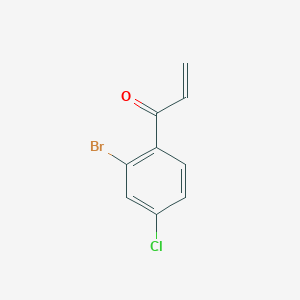
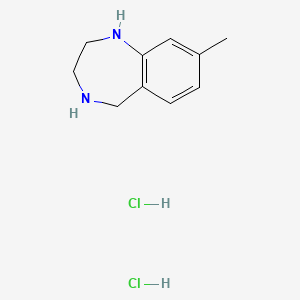
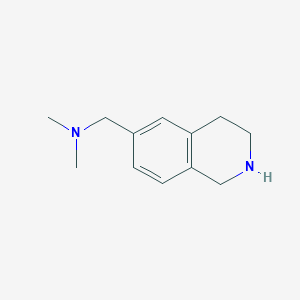

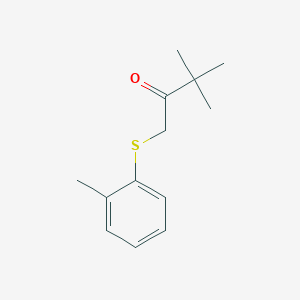
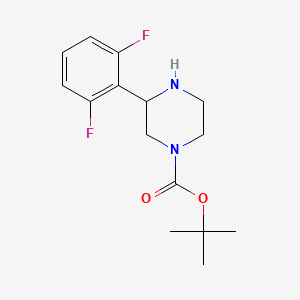
![(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid](/img/structure/B13563778.png)
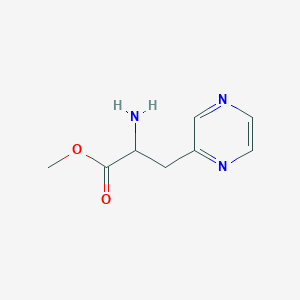
![1-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B13563784.png)
